
5,10-Dimethyl-5,10-dihydrophenophosphazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10-Dimethyl-5,10-dihydrophenophosphazine is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dimethyl-5,10-dihydrophenophosphazine typically involves the reaction of diphenylamine with phosphorus trichloride at elevated temperatures (200-220°C) for several hours. This reaction is followed by hydrolysis to yield the desired compound . The reaction conditions must be carefully controlled to ensure the correct formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,10-Dimethyl-5,10-dihydrophenophosphazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxide.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in suitable solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions include the oxidized form of the compound and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5,10-Dimethyl-5,10-dihydrophenophosphazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,10-Dimethyl-5,10-dihydrophenophosphazine involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, which are crucial in various chemical and biological systems. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10-Dihydrophenophosphazine: Similar in structure but lacks the methyl groups.
Phenophosphazine: A parent compound with different substituents.
Diphenylamine: A precursor in the synthesis of 5,10-Dimethyl-5,10-dihydrophenophosphazine.
Uniqueness
This compound is unique due to the presence of methyl groups at positions 5 and 10, which influence its chemical reactivity and stability. These structural features distinguish it from other phenophosphazine derivatives and contribute to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
58943-95-6 |
|---|---|
Molekularformel |
C14H14NP |
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
5,10-dimethylphenophosphazinine |
InChI |
InChI=1S/C14H14NP/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 |
InChI-Schlüssel |
MQYNUZXGLCHTES-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2P(C3=CC=CC=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
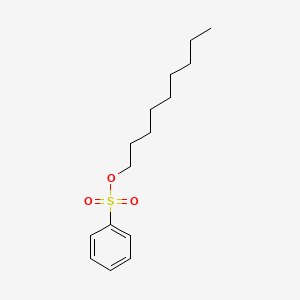
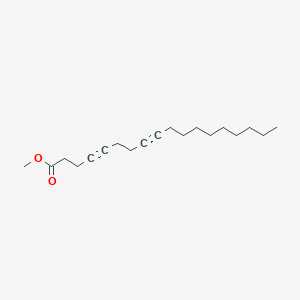

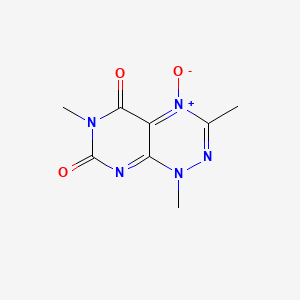

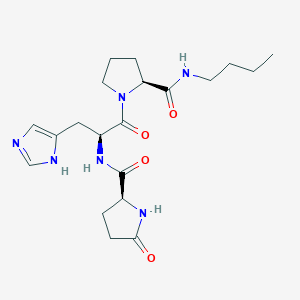

![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)
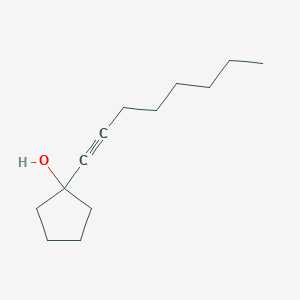
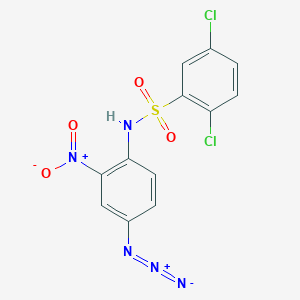
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
